

The Chemical Properties of Dichromate Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dichlormate

Cat. No.: B156093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dichromate salts. Dichromates are inorganic compounds containing the dichromate anion ($\text{Cr}_2\text{O}_7^{2-}$), where chromium is in its +6 oxidation state.[1] These salts are notable for their strong oxidizing capabilities, vibrant orange-red coloration, and significant industrial and laboratory applications.[2] However, their utility is coupled with considerable toxicity, necessitating careful handling and a thorough understanding of their chemical behavior.[3]

Physical and Chemical Properties

Dichromate salts are typically crystalline solids that are orange to red in color.[4] They are generally soluble in water, with solubility varying significantly with temperature and the nature of the cation.[5] A key characteristic of dichromate salts in aqueous solution is their existence in a pH-dependent equilibrium with the chromate ion (CrO_4^{2-}).

Data Presentation: Physical and Solubility Data

The following tables summarize key quantitative data for common dichromate salts.

Property	Potassium Dichromate (K ₂ Cr ₂ O ₇)	Sodium Dichromate (Na ₂ Cr ₂ O ₇)	Ammonium Dichromate ((NH ₄) ₂ Cr ₂ O ₇)
Molar Mass	294.185 g/mol	261.97 g/mol (anhydrous)	252.07 g/mol
Appearance	Bright orange-red crystals	Red or red-orange crystalline solid	Orange-red crystals
Melting Point	398 °C	356.7 °C	180 °C (decomposes)
Boiling Point	500 °C (decomposes)	400 °C (decomposes)	Decomposes
Density	2.676 g/cm ³	2.52 g/cm ³	2.115 g/cm ³
Solubility in Water (g/100 mL)			
0 °C	4.9	163 (as dihydrate)	18.2
20 °C	13	180 (as dihydrate)	35.6
25 °C	15.1	73	40
40 °C	20.9	220.5 (as dihydrate)	-
60 °C	31.3	283 (as dihydrate)	-
100 °C	102	385 (as dihydrate)	156

Redox Properties

Dichromate salts are powerful oxidizing agents, a property that underpins many of their applications. The standard electrode potential for the reduction of the dichromate ion to chromium(III) in acidic solution is +1.33 V.

Half-Reaction: $\text{Cr}_2\text{O}_7^{2-}(\text{aq}) + 14\text{H}^+(\text{aq}) + 6\text{e}^- \rightarrow 2\text{Cr}^{3+}(\text{aq}) + 7\text{H}_2\text{O}(\text{l})$

This high positive potential indicates a strong tendency to accept electrons, enabling the oxidation of a wide range of substances, including alcohols, aldehydes, and ferrous ions. The

oxidizing strength of dichromate is significantly greater in acidic conditions compared to alkaline conditions where the chromate ion predominates.

Chromate-Dichromate Equilibrium

In aqueous solutions, dichromate and chromate ions coexist in a reversible equilibrium that is highly dependent on pH.

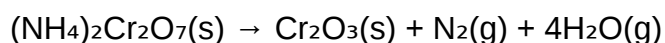
Equilibrium Reaction: $2\text{CrO}_4^{2-}(\text{aq}) + 2\text{H}^+(\text{aq}) \rightleftharpoons \text{Cr}_2\text{O}_7^{2-}(\text{aq}) + \text{H}_2\text{O}(\text{l})$

In acidic solutions (low pH), the equilibrium shifts to the right, favoring the formation of the orange dichromate ion. Conversely, in alkaline solutions (high pH), the equilibrium shifts to the left, favoring the yellow chromate ion. This equilibrium can be visually and spectrophotometrically monitored, with isosbestic points observed in the UV-Vis spectrum where the molar absorptivity of the two species is equal.

Chromate-Dichromate Equilibrium

Thermal Decomposition

The thermal stability of dichromate salts varies depending on the cation. Upon heating, they decompose to yield chromium(III) oxide (Cr_2O_3), along with other products. For instance, ammonium dichromate undergoes a vigorous, exothermic decomposition, often demonstrated as the "volcano" experiment, producing nitrogen gas, water vapor, and a voluminous green powder of chromium(III) oxide.



Sodium dichromate decomposes at around 400 °C, while potassium dichromate decomposes at 500 °C.

Experimental Protocols

Redox Titration with Potassium Dichromate

This protocol outlines the determination of iron(II) concentration using a standardized potassium dichromate solution.

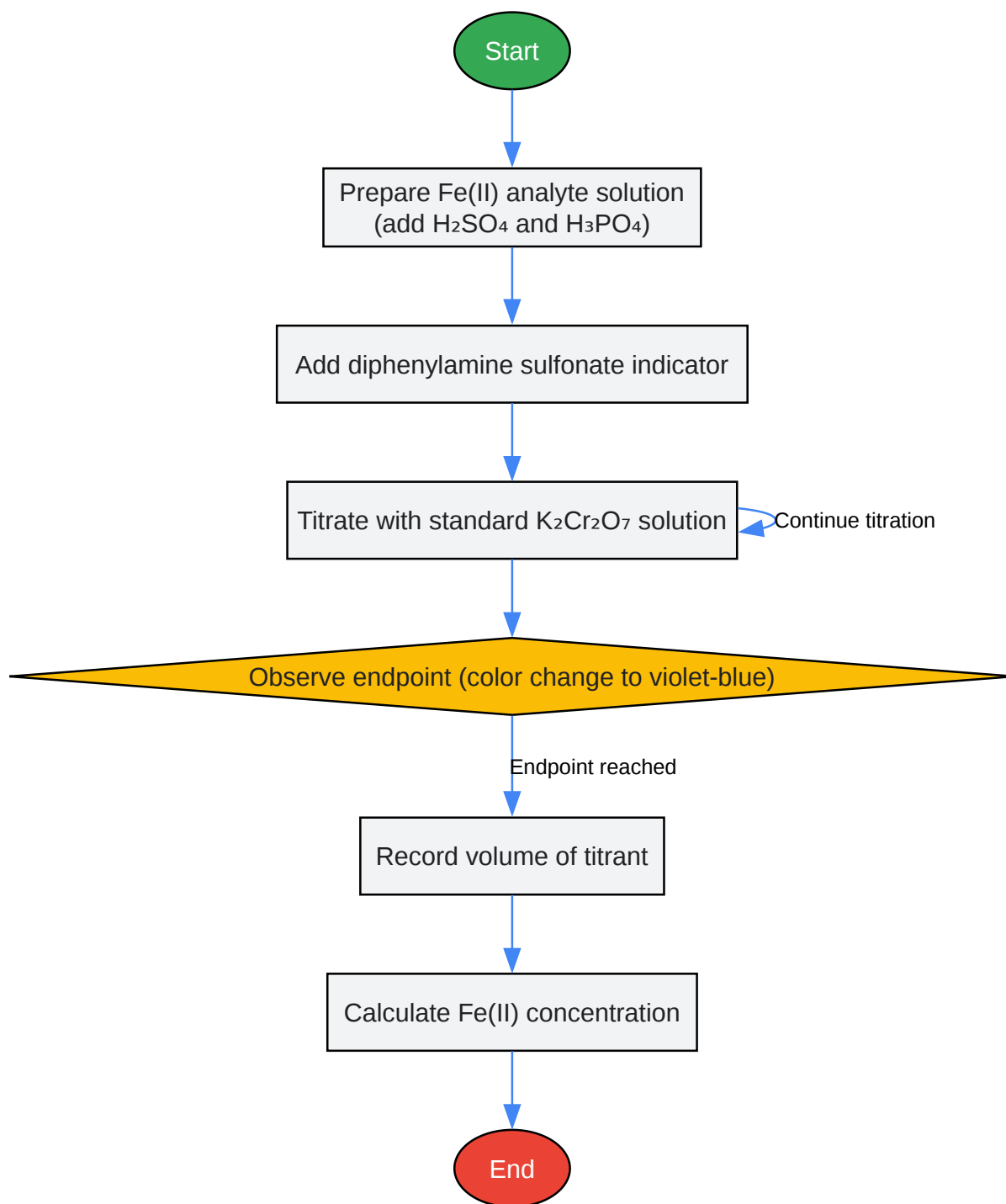
Materials:

- Standard potassium dichromate solution (e.g., 0.1 N)
- Iron(II) solution of unknown concentration
- 1 M Sulfuric acid (H₂SO₄)
- Phosphoric acid (H₃PO₄)
- Sodium diphenylamine sulfonate indicator

Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into an Erlenmeyer flask.
- Add approximately 10 mL of 1 M H₂SO₄ and 5 mL of phosphoric acid.
- Add 8-10 drops of sodium diphenylamine sulfonate indicator.
- Titrate with the standard potassium dichromate solution from a burette until the first permanent violet-blue color appears.
- Record the volume of potassium dichromate solution used.
- Repeat the titration at least twice more for accuracy.

Calculation: The concentration of iron(II) can be calculated using the stoichiometry of the reaction: $\text{Cr}_2\text{O}_7^{2-} + 6\text{Fe}^{2+} + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 6\text{Fe}^{3+} + 7\text{H}_2\text{O}$



[Click to download full resolution via product page](#)

Redox Titration Workflow

Synthesis of Potassium Dichromate from Chromite Ore

The industrial preparation of potassium dichromate involves a multi-step process starting from chromite ore (FeCr_2O_4).

Overall Process:

- **Roasting:** Chromite ore is roasted with sodium carbonate (Na_2CO_3) and air at high temperatures (around 1000-1300 °C) to convert the chromium to sodium chromate (Na_2CrO_4).
$$4\text{FeCr}_2\text{O}_4 + 8\text{Na}_2\text{CO}_3 + 7\text{O}_2 \rightarrow 8\text{Na}_2\text{CrO}_4 + 2\text{Fe}_2\text{O}_3 + 8\text{CO}_2$$
- **Leaching and Conversion:** The sodium chromate is leached with water and then acidified with sulfuric acid or carbon dioxide to convert it to sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$).
$$2\text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}$$
- **Metathesis:** Potassium dichromate is then precipitated by treating the sodium dichromate solution with potassium chloride (KCl), taking advantage of its lower solubility.
$$\text{Na}_2\text{Cr}_2\text{O}_7 + 2\text{KCl} \rightarrow \text{K}_2\text{Cr}_2\text{O}_7 + 2\text{NaCl}$$

Spectrophotometric Analysis of the Chromate-Dichromate Equilibrium

This experiment demonstrates the pH-dependent equilibrium between chromate and dichromate ions using UV-Visible spectrophotometry.

Materials:

- 0.001 M Potassium chromate (K_2CrO_4) solution
- 0.001 M Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) solution
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- UV-Visible spectrophotometer and cuvettes

Procedure:

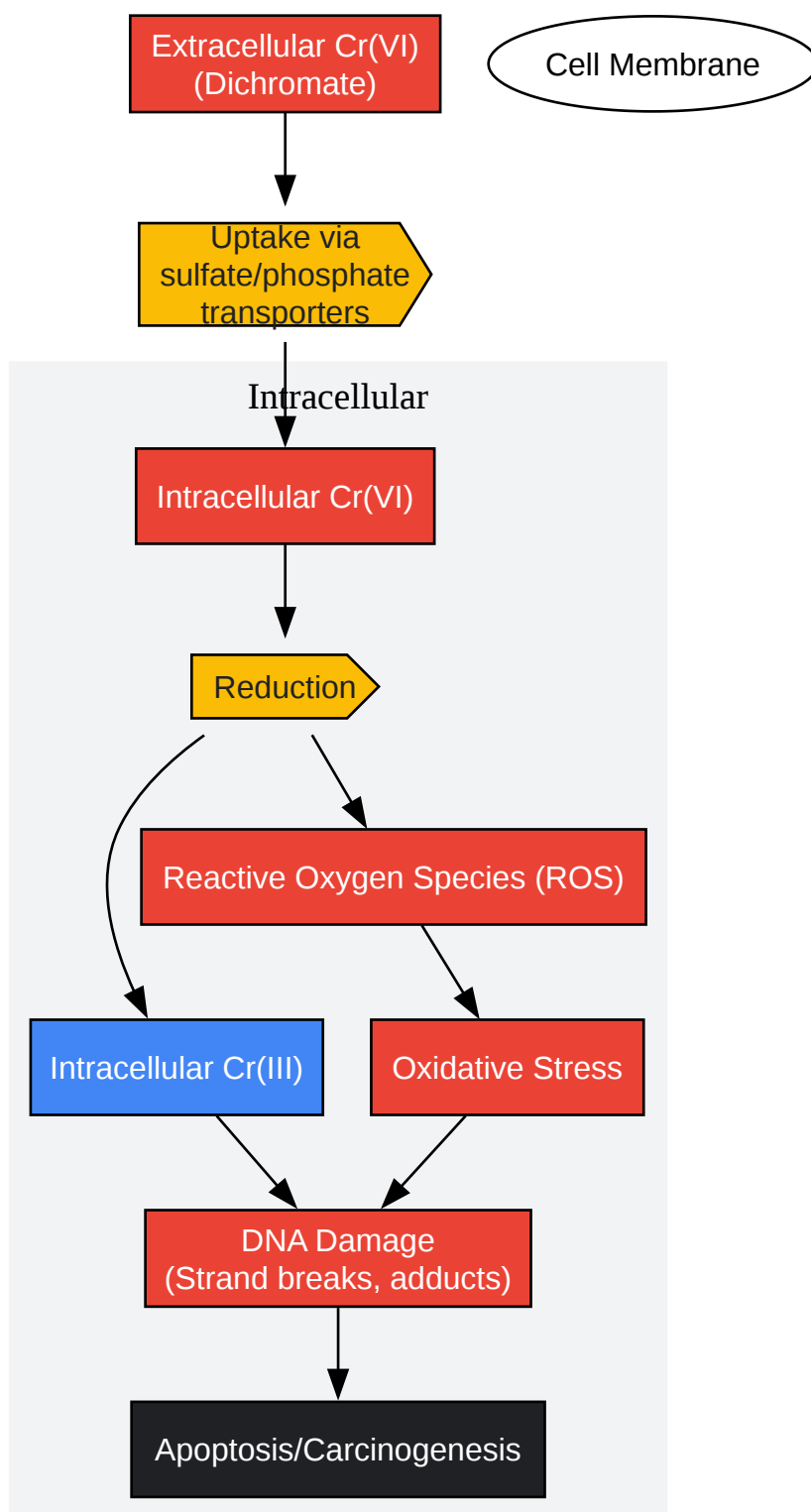
- Record the UV-Vis spectrum of the 0.001 M potassium chromate solution.

- To the same cuvette, add a few drops of 1 M HCl, mix, and record the spectrum again, observing the color change to orange.
- Record the UV-Vis spectrum of the 0.001 M potassium dichromate solution.
- To this cuvette, add a few drops of 1 M NaOH, mix, and record the spectrum, noting the color change to yellow.
- Analyze the spectra to identify the absorption maxima for both ions and any isosbestic points.

Toxicology and Safety

Dichromate salts, as sources of hexavalent chromium (Cr(VI)), are classified as toxic and carcinogenic. The toxicity is primarily attributed to the dichromate anion's ability to be readily absorbed by cells through sulfate and phosphate transport channels.

Once inside the cell, Cr(VI) is reduced to the more stable Cr(III) oxidation state. This reductive process generates reactive oxygen species (ROS), leading to significant oxidative stress and DNA damage. The resulting Cr(III) can then form stable adducts with DNA and proteins, causing DNA strand breaks and chromosomal aberrations, which are key drivers of its carcinogenicity.



[Click to download full resolution via product page](#)

Mechanism of Dichromate-Induced Cellular Toxicity

Due to their hazardous nature, dichromate salts must be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. All waste containing dichromate should be treated as hazardous and disposed of according to institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromate and dichromate - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Potassium Dichromate Induced Cytotoxicity, Genotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Dichromate | K₂Cr₂O₇ | CID 24502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. recrystallization - Solubility of Potassium Dichromate in Water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [The Chemical Properties of Dichromate Salts: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156093#what-are-the-chemical-properties-of-dichromate-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com